N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide
Description
N'-{[1-(4-Methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-methoxybenzenesulfonyl group and linked to an ethanediamide moiety. The molecule incorporates two methoxypropyl chains, which influence its solubility and pharmacokinetic properties. This compound is hypothesized to exhibit biological activity due to its structural similarity to sulfonamide-based inhibitors and diamide derivatives, which are often explored in medicinal chemistry for enzyme modulation .
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-26-12-4-10-19-17(22)18(23)20-13-14-5-3-11-21(14)28(24,25)16-8-6-15(27-2)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVIRSEAPMYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Ethanediamide Backbone: The final step involves coupling the sulfonylated pyrrolidine with 3-methoxypropylamine and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and the efficiency of purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups present in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) and alkyl halides or other nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine ring substituted with a methoxybenzenesulfonyl group and an ethanediamide moiety. Its molecular formula is , with a molecular weight of approximately 369.4 g/mol. The sulfonamide group is significant in enhancing the compound's biological activity, particularly in inhibiting specific enzymes and receptors.
Crystal Structure Analysis
Recent studies have employed X-ray diffraction techniques to elucidate the crystal structure of related compounds, indicating that the sulfonamide functionality plays a crucial role in molecular interactions. For instance, the crystal structure of 1-(4-methoxybenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide has been characterized, revealing insights into its conformational stability and potential interactions within biological systems .
Antineoplastic Properties
Research has highlighted the compound's potential as an antineoplastic agent. The sulfonamide derivatives have shown promising activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For example, molecular docking studies suggest that the compound may effectively inhibit dihydropteroate synthase and DNA topoisomerase, which are critical targets in cancer therapy .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. In silico studies indicate that it may bind effectively to viral proteins, potentially disrupting their function and providing a therapeutic avenue for treating COVID-19 . The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters suggest favorable bioavailability profiles for this compound.
Drug Design and Development
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide serves as a lead compound for the development of new drugs targeting various diseases. Its structural features can be modified to enhance efficacy and reduce side effects. The exploration of its derivatives could lead to novel therapeutics with improved pharmacological profiles.
Case Studies
- Anticancer Activity : In a study focused on sulfonamide derivatives, compounds similar to this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
- Antiviral Research : A computational study utilized molecular docking to assess the binding affinity of this compound against SARS-CoV-2 spike proteins. The findings indicated strong interactions that warrant further experimental validation .
Mechanism of Action
The mechanism of action of N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Protein-Protein Interactions: The compound could disrupt protein-protein interactions critical for cellular processes, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups: sulfonamide derivatives , pyrrolidine-containing compounds , and diamide-linked molecules . Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Sulfonamide Derivatives
Sulfonamide-containing compounds, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ), share the sulfonamide group with the target compound. These analogs often target enzymes like kinases or carbonic anhydrases due to sulfonamide’s ability to bind zinc ions in active sites. However, the target compound lacks the pyrazolo-pyrimidine chromophore seen in Example 53, which is critical for DNA intercalation in anticancer applications .
Pyrrolidine-Containing Compounds
Pyrrolidine rings are common in bioactive molecules due to their conformational rigidity. For instance, 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...phosphino)propanenitrile () contains a pyrrolidine-like tetrahydrofuran ring but is tailored for nucleoside analog synthesis. In contrast, the target compound’s pyrrolidine is sulfonylated, which may enhance metabolic stability compared to the silyl-protected hydroxyl groups in .
Diamide-Linked Molecules
Diamides, such as the target compound’s ethanediamide linker, are prevalent in protease inhibitors and polymer chemistry. Unlike rigid aromatic diamides (e.g., polyimide precursors), the target compound’s flexible methoxypropyl chains may improve solubility but reduce binding specificity compared to more constrained analogs.
Research Findings and Limitations
- Synthetic Challenges : The synthesis of such hybrids requires multi-step functionalization (e.g., sulfonylation, amidation), as seen in ’s palladium-catalyzed coupling methods .
- Gaps in Data : Comparative pharmacokinetic data (e.g., IC₅₀ values, solubility) are absent for the target compound, limiting a rigorous comparison with analogs.
Biological Activity
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide is a complex organic compound with significant potential in biological research. Its molecular formula is and it has a molecular weight of 431.5 g/mol. This compound's structure includes a pyrrolidine ring, a methoxybenzenesulfonyl group, and an ethane diamide linkage, which contribute to its biological activity.
Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets:
- Pyrrolidine Ring : Known for its ability to interact with protein receptors, potentially modulating their activity.
- Methoxybenzenesulfonyl Group : Enhances binding affinity and specificity towards target enzymes or receptors.
- Ethane Diamide Linkage : Contributes to the stability and bioavailability of the compound.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:
- Protease Inhibition : The compound may act as an inhibitor for specific proteases, similar to other pyrrolidine-based derivatives studied for HIV-1 protease inhibition .
- Antiproliferative Effects : Related compounds have shown antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
-
Anticancer Activity :
- A study on structurally related compounds demonstrated significant antiproliferative activity against melanoma and prostate cancer cells, with IC50 values improved from micromolar to nanomolar ranges through structural modifications .
- Mechanistic studies indicated that these compounds exert their anticancer effects through inhibition of tubulin polymerization.
- HIV Protease Inhibition :
- Matrix Metalloproteinase Inhibition :
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| IUPAC Name | N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(3-methoxypropyl)ethanediamide |
| Molecular Formula | C21H25N3O5S |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 896285-91-9 |
Table 2: Biological Activity Summary
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiproliferative | 4-substituted methoxybenzoyl derivatives | Inhibition of cancer cell proliferation |
| Protease Inhibition | Pyrrolidinone derivatives | Effective against HIV protease |
| MMP Inhibition | Zinc protease inhibitors | Potential treatment for osteoarthritis |
Q & A
Q. What are the key considerations for synthesizing N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide in academic settings?
- Methodological Answer : Synthesis of this compound requires multi-step organic reactions, including sulfonylation of pyrrolidine derivatives and subsequent coupling with ethanediamide precursors. Critical parameters include:
- Temperature control (e.g., 0–5°C for nitrile coupling reactions) to prevent side reactions .
- Solvent selection (e.g., DMF or DMSO for polar intermediates) to stabilize reactive groups .
- Catalysts and coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation .
- Inert atmospheres (e.g., nitrogen) to protect moisture-sensitive intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
| Technique | Purpose | Example Data | Evidence Source |
|---|---|---|---|
| NMR | Confirm functional groups and stereochemistry | Chemical shifts for methoxy (δ 3.2–3.5 ppm) and sulfonyl groups (δ 7.8–8.2 ppm) | |
| Mass Spectrometry | Verify molecular weight | Parent ion [M+H]+ matching theoretical mass (±0.1 Da) | |
| HPLC | Assess purity | ≥98% purity with retention time consistency | |
| X-ray crystallography may resolve ambiguous stereochemistry but requires high-quality crystals . |
Q. How can reaction yields be optimized for the final coupling step in the synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups .
- Stoichiometric ratios : A 1.2:1 molar excess of the pyrrolidine sulfonamide precursor improves coupling efficiency .
- Reaction time monitoring : TLC or in-situ IR spectroscopy detects completion to avoid over-reaction .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for sulfonamide-pyrrolidine intermediates?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediate stability. For example:
- Reaction path sampling identifies low-energy pathways for sulfonylation .
- Charge distribution analysis predicts regioselectivity in pyrrolidine functionalization .
Experimental validation via kinetic studies (e.g., variable-temperature NMR) reconciles computational and empirical data .
Q. What strategies address discrepancies in biological activity data across studies for structurally similar ethanediamides?
- Methodological Answer : Contradictions may arise from:
- Impurity profiles : Use preparative HPLC to isolate >99% pure batches and retest activity .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Structural analogs : Compare IC₅₀ values of derivatives (e.g., pyrazol-3-yl vs. thieno[3,4-c]pyrazol) to identify pharmacophores .
Q. How can advanced spectroscopic methods elucidate conformational dynamics of the pyrrolidine sulfonamide moiety?
- Methodological Answer :
- Dynamic NMR : Detects ring puckering in pyrrolidine via variable-temperature studies (ΔG‡ for chair-boat transitions) .
- ROESY : Maps spatial proximity between the sulfonyl group and methoxypropyl chain to infer preferred conformers .
- Solid-state NMR : Correlates crystal packing effects with solution-state dynamics .
Comparative Analysis of Structural Analogs
Q. How does the bioactivity of this compound compare to analogs with modified sulfonamide or pyrrolidine groups?
- Methodological Answer :
| Analog | Structural Modification | Key Bioactivity | Evidence Source |
|---|---|---|---|
| N'-benzodioxol-5-yl derivative | Benzodioxole instead of methoxybenzenesulfonyl | Enhanced CYP450 inhibition (IC₅₀ = 12 µM) | |
| Piperidine-based analog | Piperidine replaces pyrrolidine | Reduced solubility (logP = 2.1 vs. 1.8) |
- SAR Insights : The 4-methoxybenzenesulfonyl group improves target binding affinity but reduces metabolic stability .
Data-Driven Experimental Design
Q. What role do machine learning (ML) models play in predicting optimal reaction conditions for novel derivatives?
- Methodological Answer : ML platforms (e.g., ICReDD’s reaction path search) integrate quantum calculations and experimental data to:
- Predict solvent effects on yield using decision trees .
- Optimize catalyst loading via gradient-boosted regression .
- Prioritize synthetic routes with >80% confidence scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
